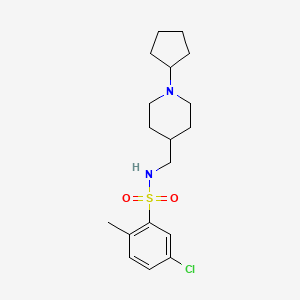
5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide, also known as CPPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPS belongs to the class of sulfonamide compounds and is known to exhibit pharmacological activity as a selective and potent antagonist of the sigma-1 receptor.
Scientific Research Applications
Cyclooxygenase Inhibition for Pain Management
A series of benzenesulfonamide derivatives, including compounds structurally related to 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide, were synthesized to evaluate their potential as cyclooxygenase inhibitors. These compounds were investigated for their effectiveness in inhibiting COX-2 and COX-1 enzymes, which are key targets in the development of anti-inflammatory and pain management drugs. The introduction of specific substituents enhanced COX-2 selectivity, highlighting the therapeutic potential of these compounds in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain without the side effects associated with non-selective COX inhibitors. (Hashimoto et al., 2002)
Anticancer Potential Through Apoptosis and Autophagy
In the realm of anticancer research, new dibenzenesulfonamides with a similar core structure were synthesized and evaluated for their anticancer properties. These compounds showed significant potential by inducing apoptosis and autophagy in cancer cells, crucial pathways for cancer treatment. Additionally, their ability to inhibit carbonic anhydrase isoenzymes, especially those associated with tumor cells, further supports their utility as novel anticancer agents. This underscores the diverse therapeutic potential of sulfonamide derivatives in oncology, offering a foundation for developing new cancer therapies. (Gul et al., 2018)
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal effects of novel benzenesulfonamide derivatives have been investigated, highlighting their broad-spectrum activity against various pathogens. These studies underline the significance of sulfonamide derivatives in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance. The ability of these compounds to inhibit bacterial and fungal growth showcases their potential as leads in the search for new treatments for infectious diseases. (Vanparia et al., 2010)
properties
IUPAC Name |
5-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2S/c1-14-6-7-16(19)12-18(14)24(22,23)20-13-15-8-10-21(11-9-15)17-4-2-3-5-17/h6-7,12,15,17,20H,2-5,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXPHFOKCSTESH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2514879.png)
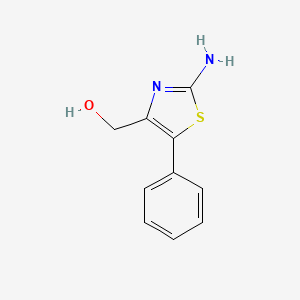
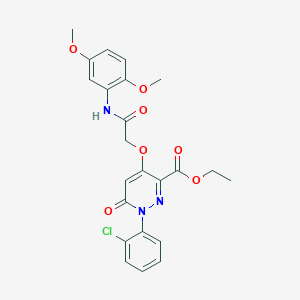

![2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2514886.png)
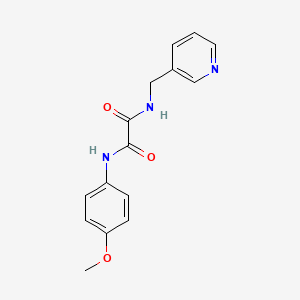

![3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2514889.png)

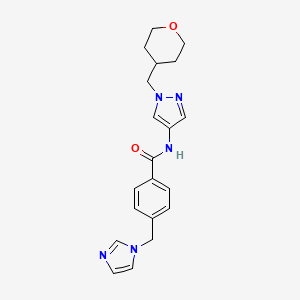
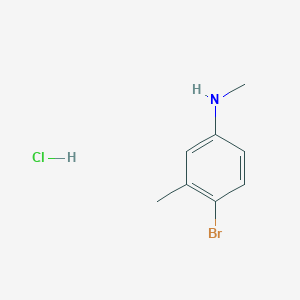
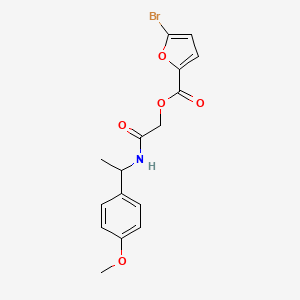
![5-(3-Methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2514898.png)
![N-[5-chloro-3-(hydrazinecarbonyl)thiophen-2-yl]acetamide](/img/structure/B2514900.png)